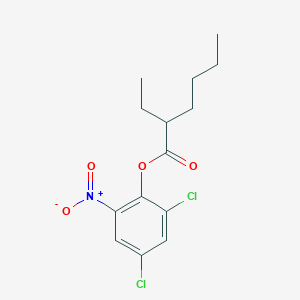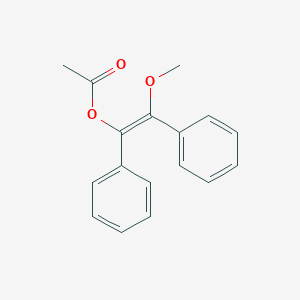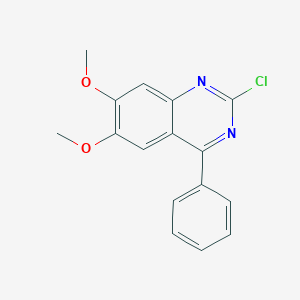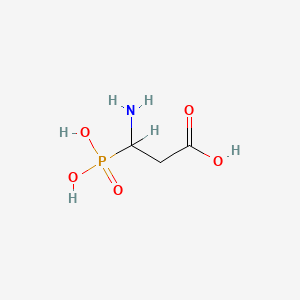
beta-Alanine, 3-phosphono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, 3-phosphono-: is a derivative of beta-alanine, an amino acid that is naturally occurring in nature. This compound is particularly interesting due to its unique structure, which includes a phosphono group attached to the beta-alanine molecule. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phosphono- can be achieved through both chemical and biological methods. The chemical synthesis typically involves the reaction of beta-alanine with a phosphonating agent under controlled conditions. This process often requires high temperatures and pressures, as well as strongly acidic or alkaline conditions to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of beta-Alanine, 3-phosphono- may involve the use of biotechnological methods. These methods leverage the specificity and mild conditions of biological processes, such as enzymatic conversion or whole-cell synthesis, to produce the compound efficiently and sustainably .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Alanine, 3-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphono group, which can act as a reactive site for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of beta-Alanine, 3-phosphono- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of beta-Alanine, 3-phosphono- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted beta-alanine compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-Alanine, 3-phosphono- is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, beta-Alanine, 3-phosphono- is studied for its role in metabolic pathways and its potential as a biomimetic compound. It has been shown to mimic the pyrophosphate moiety of deoxyadenosine triphosphate, making it useful in enzymatic synthesis of nucleic acids .
Medicine: In medicine, beta-Alanine, 3-phosphono- is investigated for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development and other medical applications .
Industry: In industrial applications, beta-Alanine, 3-phosphono- is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of beta-Alanine, 3-phosphono- involves its interaction with specific molecular targets and pathways. For example, it can act as a mimic of pyrophosphate in enzymatic reactions, facilitating the synthesis of nucleic acids. Additionally, its phosphono group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to beta-Alanine, 3-phosphono- include other phosphono amino acids, such as 3-phosphono-L-serine and 3-phosphono-L-cysteine. These compounds share the presence of a phosphono group attached to an amino acid backbone, imparting similar chemical and biological properties .
Uniqueness: What sets beta-Alanine, 3-phosphono- apart from other similar compounds is its specific structure and reactivity. The beta-alanine backbone provides unique chemical properties, while the phosphono group enhances its reactivity and potential for various applications. This combination makes beta-Alanine, 3-phosphono- a versatile and valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
5652-40-4 |
|---|---|
Formule moléculaire |
C3H8NO5P |
Poids moléculaire |
169.07 g/mol |
Nom IUPAC |
3-amino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) |
Clé InChI |
PYNYIIAOBBMFDZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(N)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


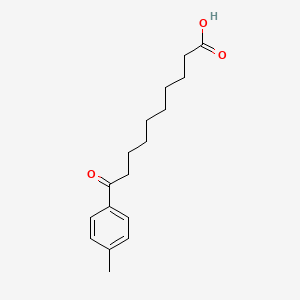
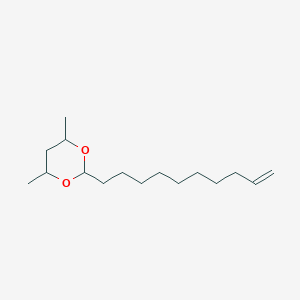
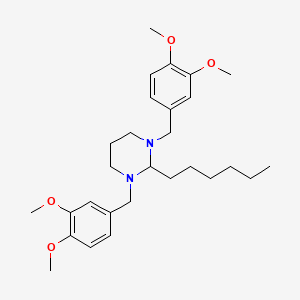
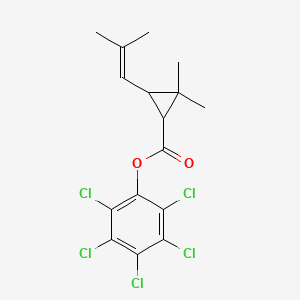
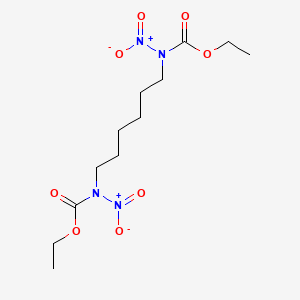
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
